molecular formula C19H18N6O2 B11147808 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11147808
M. Wt: 362.4 g/mol
InChI Key: PQSPNJLGOIGGQY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: belongs to the class of indole derivativesIts aromatic nature arises from the presence of 10 π-electrons, making it susceptible to electrophilic substitution reactions . The indole scaffold serves as the backbone for various biologically active molecules, including lysergic acid diethylamide (LSD) and alkaloids found in plants.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation and Reduction: Indole derivatives can undergo oxidation (e.g., conversion of indole to indoxyl) and reduction (e.g., reduction of indole to indoline).

    Substitution Reactions: Electrophilic substitution reactions occur readily due to the π-electron-rich nature of indole. Common reagents include halogens (e.g., bromine), nitric acid, and Lewis acids.

    Cyclization Reactions: Indole derivatives participate in cyclization reactions to form fused ring systems.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. For instance:

    Friedel-Crafts Acylation: Indole reacts with acyl chlorides in the presence of Lewis acids to yield N-acylindoles.

    Vilsmeier-Haack Reaction: Indole reacts with DMF and POCl₃ to form N-formylindoles.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore indole derivatives for drug discovery due to their diverse biological activities.

    Organic Synthesis: Indole scaffolds serve as building blocks for complex molecules.

Biology and Medicine::

    Anticancer Properties: Some indole derivatives exhibit promising anticancer activity.

    Neuropharmacology: Indole compounds may modulate neurotransmitter systems.

    Antimicrobial Activity: Indole derivatives show potential as antimicrobial agents.

Industry::

    Dyes and Pigments: Indole-based compounds contribute to the coloration industry.

    Agrochemicals: Indole derivatives find applications in crop protection.

Mechanism of Action

The precise mechanism by which N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight the uniqueness of this compound by contrasting it with related indole derivatives

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O2/c1-27-18-8-4-7-16-14(18)9-11-24(16)12-10-20-19(26)15-5-2-3-6-17(15)25-13-21-22-23-25/h2-9,11,13H,10,12H2,1H3,(H,20,26)

InChI Key

PQSPNJLGOIGGQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

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